molecular formula C15H21ClN2O3 B13794179 1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride CAS No. 77941-18-5

1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride

Cat. No.: B13794179
CAS No.: 77941-18-5
M. Wt: 312.79 g/mol
InChI Key: ICUNOYFKCFWXSH-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride is a complex organic compound with a unique structure that includes an indole ring, a carboxylic acid group, and a dimethylaminoethyl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride typically involves multiple steps. One common method starts with the preparation of the indole-2-carboxylic acid derivative, followed by the introduction of the dimethylaminoethyl group and the methoxy group. The final step involves the esterification of the carboxylic acid group and the formation of the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride involves its interaction with specific molecular targets. The indole ring and the dimethylaminoethyl side chain play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-2-carboxylic acid, 1-methyl-
  • Indole-2-carboxylic acid, 1-amino-, methyl ester
  • Indole-2-carboxylic acid, 1-methyl-, monohydrochloride

Uniqueness

1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride is unique due to its specific combination of functional groups and its potential biological activities. The presence of the dimethylaminoethyl side chain and the methoxy group distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

CAS No.

77941-18-5

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

methyl 1-[2-(dimethylamino)ethyl]-3-methoxyindole-2-carboxylate;hydrochloride

InChI

InChI=1S/C15H20N2O3.ClH/c1-16(2)9-10-17-12-8-6-5-7-11(12)14(19-3)13(17)15(18)20-4;/h5-8H,9-10H2,1-4H3;1H

InChI Key

ICUNOYFKCFWXSH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C(=C1C(=O)OC)OC.Cl

Origin of Product

United States

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